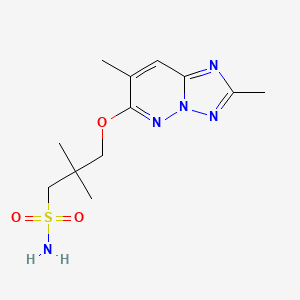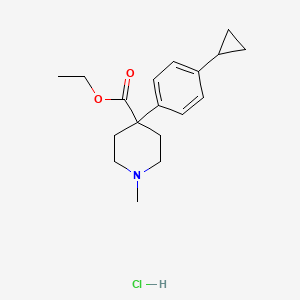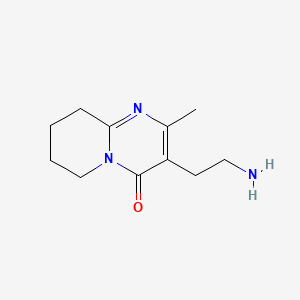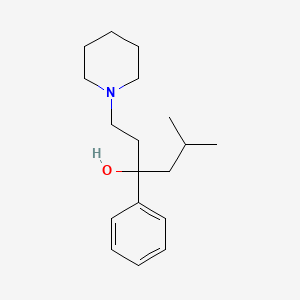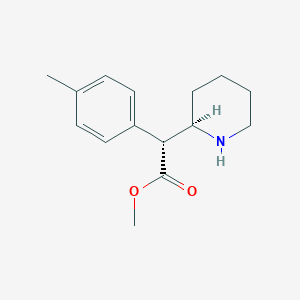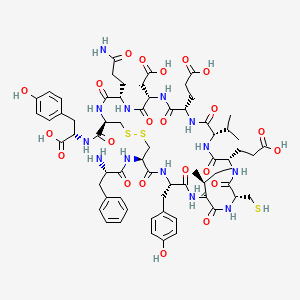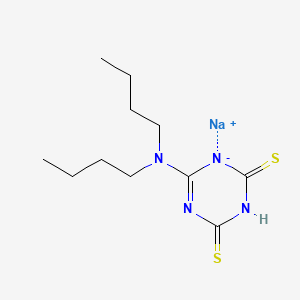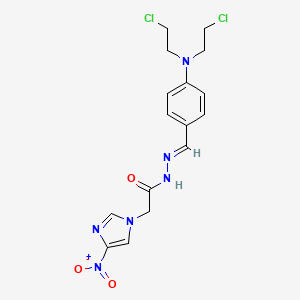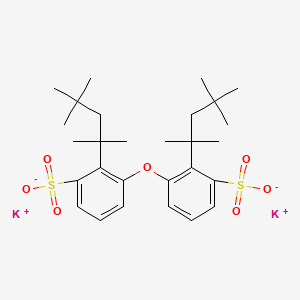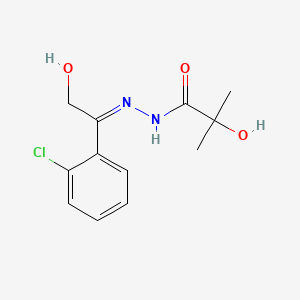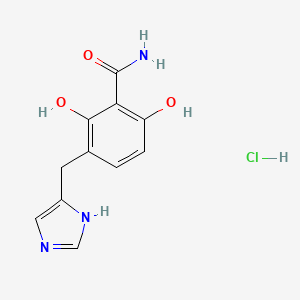
Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride: is a chemical compound with a complex structure that includes both benzamide and imidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide core.
Introduction of Hydroxy Groups: The hydroxy groups are introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Imidazole Moiety: The imidazole ring is introduced through a condensation reaction with an appropriate imidazole derivative.
Formation of the Hydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the benzamide core, potentially leading to the formation of amines or reduced imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or imidazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the benzamide core can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, 2,6-dihydroxy-3-(1H-imidazol-5-ylmethyl)-, hydrochloride: This compound has a similar structure but differs in the position of the imidazole ring.
2,6-Dihydroxybenzamide: Lacks the imidazole moiety, making it less versatile in certain applications.
Imidazole derivatives: Compounds with variations in the imidazole ring structure.
Uniqueness
The uniqueness of Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride lies in its combined benzamide and imidazole structure, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
127170-82-5 |
|---|---|
Formule moléculaire |
C11H12ClN3O3 |
Poids moléculaire |
269.68 g/mol |
Nom IUPAC |
2,6-dihydroxy-3-(1H-imidazol-5-ylmethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C11H11N3O3.ClH/c12-11(17)9-8(15)2-1-6(10(9)16)3-7-4-13-5-14-7;/h1-2,4-5,15-16H,3H2,(H2,12,17)(H,13,14);1H |
Clé InChI |
GADDMWCGXITNKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CC2=CN=CN2)O)C(=O)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



